2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

RBP4 antagonist metabolic disorder retinol-binding protein

Sourcing pyrimidine RBP4 antagonists with verified target engagement and consistent batch purity delays metabolic disease research. Secure 2-tert-Butyl-5,6-dimethylpyrimidin-4-ol (CAS 1178434-38-2) - a sub-nanomolar RBP4 antagonist (IC₅₀ 0.285 nM) with weak CYP3A4 inhibition (IC₅₀ 5.30×10⁴ nM) and low logP (-1.2) - to accelerate SAR-driven programs without supply-chain disruption. • Validated RBP4 antagonism across two assay formats (0.285 nM & 89 nM) • ≥95% purity, bulk & custom quantities available • Global shipping; ready stock for repeat-dose metabolic studies

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B12222054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5,6-dimethylpyrimidin-4-ol
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)C(C)(C)C)C
InChIInChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13)
InChIKeyDGPHZQWUPNYBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Chemical Identity and Classification


2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is a substituted pyrimidin-4-ol derivative characterized by a tert-butyl group at the 2-position and methyl groups at the 5- and 6-positions of the pyrimidine ring . This heterocyclic compound (molecular formula C₁₀H₁₆N₂O, molecular weight 180.25 g/mol) belongs to the broader class of functionalized pyrimidines that have demonstrated significant biological activity, particularly as antagonists of retinol-binding protein 4 (RBP4), a validated therapeutic target for metabolic disorders and macular degeneration [1]. Commercial availability is established through multiple chemical suppliers offering the compound at ≥95% purity for research and development applications .

Pathway
RBP4 antagonist tool compound for metabolic and ophthalmic research
Binding Context
Reported high-affinity RBP4 binding data from multiple assay formats
Specificity
2‑tert‑butyl pharmacophore essential for RBP4 target engagement; confirmed by SAR

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Differentiation from Pyrimidine Analogs


Within the pyrimidin-4-ol chemotype, subtle variations in substituent identity and positioning yield profound divergences in both biological target engagement and metabolic stability profiles. The 2-position substituent critically modulates RBP4 antagonist potency, with the tert-butyl group conferring sub-nanomolar IC₅₀ values (0.285 nM) [1], whereas alternative 2-substituents such as dimethylamino produce compounds with entirely distinct pharmacological profiles (e.g., acetylcholinesterase inhibition for insecticidal applications) [2]. Furthermore, the regioisomeric positioning of the hydroxyl group (4-ol versus 5-ol) alters hydrogen-bonding networks and receptor binding geometry, rendering simple substitution with analogs such as 2-tert-butyl-4,6-dimethylpyrimidin-5-ol or 5,6-dimethylpyrimidin-4-ol scientifically invalid without confirmatory target-specific activity data . These structure-activity relationships necessitate compound-specific procurement rather than class-level interchangeability.

2‑Dimethylamino analog target switch
Analog switches from RBP4 antagonist to acetylcholinesterase inhibitor (insecticidal), not interchangeable for RBP4 studies.
Regioisomeric 5‑ol analog
Hydroxyl group repositioning may alter hydrogen‑bond networks and binding geometry; target engagement may not replicate.
Class‑level pyrimidine replacement
Substitution pattern, not pyrimidine core, determines RBP4 activity; generic analogs cannot substitute without activity verification.

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Quantitative Evidence for Differentiation


RBP4 Antagonist Potency Profile

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol demonstrates potent antagonist activity against human retinol-binding protein 4 (RBP4) with an IC₅₀ of 0.285 nM in a maltose binding protein-tagged RBP4 assay expressed in Escherichia coli [1]. In a comparative context, this potency substantially exceeds that of numerous RBP4-binding pyrimidine derivatives reported in the BindingDB repository, where IC₅₀ values for structurally related RBP4 antagonists span from 3.10 nM to 89 nM, and some RBP4-binding compounds exhibit dramatically reduced affinity (e.g., IC₅₀ = 3.00 × 10³ nM) [2][3]. Additionally, in a separate scintillation proximity assay (SPA) measuring [³H]retinol displacement from biotinylated human RBP4, the compound exhibits an IC₅₀ of 89 nM [4], indicating assay-dependent potency variation but confirming RBP4 engagement across orthogonal assay formats.

RBP4 Antagonist Potency
Reported
IC₅₀ 0.285 nM (primary)
IC₅₀ 89 nM (SPA displacement)
Supports RBP4 target‑engagement review across orthogonal assay formats
Comparators: 3.10 nM – 3.00×10³ nM; reported 10.9‑ to 10,500‑fold difference
RBP4 antagonist metabolic disorder retinol-binding protein macular degeneration

CYP3A4 Inhibition and Drug-Drug Interaction Risk

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol exhibits weak inhibition of cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 5.30 × 10⁴ nM (53,000 nM) [1]. This value is approximately 186,000-fold higher (less potent as an inhibitor) than its RBP4 antagonist IC₅₀ (0.285 nM), indicating an exceptionally favorable therapeutic selectivity window for the intended target. In comparison, many pyrimidine-based kinase inhibitors and heterocyclic drug candidates exhibit CYP3A4 IC₅₀ values in the low micromolar to nanomolar range (e.g., 60 nM to 10,000 nM) [2], conferring significant drug-drug interaction (DDI) risk. The compound's weak CYP3A4 inhibition profile suggests reduced potential for altering the pharmacokinetics of co-administered CYP3A4 substrates, a critical differentiator for compounds intended for chronic administration in polypharmacy contexts such as metabolic syndrome management.

CYP3A4 Inhibition
Class‑level
IC₅₀ 5.30×10⁴ nM
Indicates low CYP3A4 interaction screening context
~186,000‑fold selectivity window vs RBP4; class‑level CYP3A4 inhibitors range 60–10,000 nM
CYP inhibition drug-drug interaction metabolic stability ADME

Predicted logP and Aqueous Solubility

ChemExper chemical directory reports a calculated logP value of -1.2 for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol [1]. This negative logP indicates a hydrophilic compound with preferential partitioning into aqueous phases, contrasting with the higher lipophilicity of many pyrimidine analogs. For context, predicted logP values for structurally related pyrimidine derivatives span a broad range: 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol exhibits moderate lipophilicity; 2-tert-butyl-4,6-dimethylpyrimidin-5-ol (regioisomer) has a higher calculated logP; and various substituted pyrimidines in comparative datasets display logP values ranging from 1.87 to 5.52 [2][3]. The negative logP of -1.2 suggests enhanced aqueous solubility and reduced non-specific protein binding relative to more lipophilic pyrimidine congeners, potentially facilitating formulation development for in vivo studies.

Predicted logP
Data to verify
−1.2
Predicted hydrophilic profile may support aqueous formulation context
In silico estimate; pyrimidine class logP range 1.87–5.52
logP aqueous solubility physicochemical properties formulation

SAR: 2-Position Substituent and RBP4 Selectivity

The 2-position substituent identity fundamentally determines the pharmacological target profile within the 5,6-dimethylpyrimidin-4-ol scaffold. The tert-butyl group at the 2-position (as in the target compound) yields potent RBP4 antagonism (IC₅₀ = 0.285 nM) [1]. In contrast, substitution with a dimethylamino group at the 2-position (2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, CAS 40778-16-3) generates a compound with acetylcholinesterase (AChE) inhibitory activity, utilized as the insecticide pirimicarb-desamido and as an intermediate for pesticide synthesis [2]. This mechanistic divergence—RBP4 antagonism versus AChE inhibition—demonstrates that the 2-position substituent acts as a molecular switch for target engagement. A researcher requiring RBP4 modulation cannot substitute the dimethylamino analog and expect equivalent or even directionally similar biological activity.

2‑Position Target Switch
Head‑to‑head
tert‑butyl → RBP4 antagonist (IC₅₀ 0.285 nM)
dimethylamino → AChE inhibitor
Confirms 2‑position substituent drives target engagement; SAR prevents analog substitution
AChE inhibitor analog not suitable for RBP4 research
structure-activity relationship SAR RBP4 selectivity target engagement

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Optimal Application Scenarios


RBP4 Antagonism in Metabolic Disease Models

The compound's sub-nanomolar RBP4 antagonist activity (IC₅₀ = 0.285 nM) [1] positions it as a high-potency chemical probe for interrogating RBP4-mediated pathways in metabolic disease models. RBP4 elevation correlates with insulin resistance, and RBP4 antagonism has been proposed as a therapeutic strategy for type 2 diabetes and obesity [2]. The compound's weak CYP3A4 inhibition (IC₅₀ = 5.30 × 10⁴ nM) [3] suggests reduced DDI risk in metabolic syndrome models where combination therapy with standard-of-care agents (e.g., metformin, statins) may be evaluated. The predicted low logP (-1.2) [4] facilitates aqueous formulation for repeated dosing in chronic metabolic disease studies.

RBP4 Antagonism in Ophthalmic Disease Models

RBP4 inhibition reduces circulating retinol-RBP4 complexes and decreases ocular accumulation of cytotoxic bisretinoid lipofuscin pigments implicated in macular degeneration and Stargardt disease pathogenesis [2][5]. 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol's potent RBP4 antagonism (IC₅₀ = 0.285 nM primary assay; 89 nM SPA displacement assay) [1] provides a validated chemical starting point for ophthalmic drug discovery programs targeting visual cycle modulation. The hydrophilic profile (logP = -1.2) [4] may support ocular tissue distribution and reduced systemic retention, relevant attributes for chronic ophthalmic therapy.

Scaffold Optimization for RBP4 Antagonists

As a characterized RBP4 antagonist with documented potency metrics, 2-tert-butyl-5,6-dimethylpyrimidin-4-ol serves as a foundational scaffold for structure-activity relationship (SAR) exploration [1]. The established SAR principle—that 2-position tert-butyl substitution drives RBP4 engagement while dimethylamino substitution yields AChE inhibition [6]—guides rational analog design. Researchers can leverage this scaffold to probe substituent effects at the 4-, 5-, and 6-positions while maintaining the critical 2-tert-butyl pharmacophore for RBP4 target retention.

Metabolic Stability and DDI Screening

The compound's comprehensive in vitro profiling data—including RBP4 IC₅₀ (0.285 nM and 89 nM across two assay formats), CYP3A4 IC₅₀ (5.30 × 10⁴ nM), and CYP2C19 binding data [1][3]—make it suitable as a reference compound in high-throughput screening panels assessing pyrimidine-based RBP4 antagonists for selectivity and ADME liabilities. Its weak CYP inhibition profile enables benchmarking of more promiscuous analogs, while the hydrophilic logP (-1.2) [4] provides a solubility baseline for comparing formulation behavior across a chemical series.

Application
Selection Property
Validation Focus
Metabolic disease model studies (RBP4 pathway)
RBP4 antagonist affinity context
Target engagement and pathway‑response endpoints
Ophthalmic disease model studies (visual cycle)
RBP4 engagement in ocular models
Lipofuscin reduction endpoint context
RBP4 antagonist SAR exploration
Substituent‑driven target specificity
RBP4 vs off‑target selectivity screening
ADME screening reference compound
CYP inhibition and solubility profile
DDI and formulation‑comparison endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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